molecular formula C7H6N2O2S B2991916 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid CAS No. 873072-60-7

3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Cat. No.: B2991916
CAS No.: 873072-60-7
M. Wt: 182.2
InChI Key: ANYZOKDMLCFZNW-UHFFFAOYSA-N
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Description

3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrazole ring system with a carboxylic acid group at position 5 and a methyl substituent at position 2. Its molecular formula is C₈H₆N₂O₂S, with an average molecular weight of 194.21 g/mol and a monoisotopic mass of 194.0153 g/mol . The compound is a key intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and bioactive molecules. Its methyl ester derivative, methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (C₉H₈N₂O₂S, MW 196.22 g/mol), is commercially available for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-3-4-2-5(7(10)11)12-6(4)9-8-3/h2H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYZOKDMLCFZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(SC2=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thieno[2,3-C]pyrazole derivatives with methylating agents. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thieno-pyrazole derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thieno-pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a chemical compound featuring a thienopyrazole core and is of interest for applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is a building block for synthesizing complex molecules.
  • Biology Studies evaluate its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is being researched as a potential pharmaceutical agent, particularly in developing new drugs.
  • Industry It can be used to develop new materials with specific electronic or optical properties.

Biological Activities

Studies have focused on the biological activity of pyrazole derivatives, including This compound.

Anticancer Activity

In vitro studies reported that derivatives of thieno[2,3-c]pyrazoles exhibited significant cytotoxicity against various cancer cell lines.

Anti-inflammatory properties

Potentially useful in treating conditions characterized by inflammation.

Antimicrobial activity

In vitro studies indicate it possesses antimicrobial activity.

Similar Compounds

The following compounds are similar in structure :

  • 1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid This compound is similar in structure but has a phenyl group instead of a methyl group.
  • 1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid This compound features additional methyl groups, altering its chemical properties.
  • 1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
  • 1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Studies suggest anti-inflammatory effects comparable to standard anti-inflammatory drugs, and it has shown promise in inhibiting the growth of various cancer cell lines.
  • 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Preliminary studies suggest potential anticancer properties.
  • This compound : Lacks cyclohexyl group; simpler structure.
  • N-Cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide : Contains amide instead of carboxylic acid.
  • 1-Cyclopentyl-3-methyl-1H-thieno[2,3-c]pyrazole : Cyclopentyl group instead of cyclohexyl.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. The pathways involved in its mechanism of action are often related to its structural features, which allow for selective binding and activity modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The thieno[2,3-c]pyrazole scaffold is highly versatile, allowing modifications at positions 1 (N-substituent), 3 (methyl or other alkyl/aryl groups), and 5 (carboxylic acid or ester). Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 3-CH₃, 5-COOH C₈H₆N₂O₂S 194.21 Intermediate for caspase-1 inhibitors
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-(4-Cl-C₆H₄), 3-CH₃, 5-COOH C₁₃H₉ClN₂O₂S 292.75 Used in high-purity drug synthesis; CAS 326618-92-2
1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-C₆H₅, 3-CF₃, 5-COOH C₁₃H₇F₃N₂O₂S 312.27 Enhanced lipophilicity; CID 7144596
1-(4-Fluorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-(4-F-C₆H₄-CH₂), 3-CH₃, 5-COOH C₁₄H₁₁FN₂O₂S 298.32 Available as a research chemical (sc-332867)
3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-(4-CH₃-C₆H₄), 3-C(CH₃)₃, 5-COOH C₁₇H₁₈N₂O₂S 314.40 Bulkier substituents for targeted binding; CAS 1284848-13-0
N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide 1-C₆H₅, 3-CH₃, 5-CONH-C₆H₁₁ C₁₉H₂₁N₃OS 339.46 Amide derivative for improved stability; CAS 302560-97-0

Biological Activity

3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a heterocyclic compound notable for its unique thieno-pyrazole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N2O2SC_7H_6N_2O_2S, with a molecular weight of approximately 182.20 g/mol. The structure features a fused thieno-pyrazole ring system, which is essential for its biological activity due to the presence of specific functional groups.

The mechanism of action for this compound involves its ability to interact with various molecular targets. It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. This interaction can modulate several biochemical pathways related to inflammation and cancer progression.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Study Cell Line IC50 (µM) Mechanism
Bouabdallah et al. (2022)MCF73.79Induces apoptosis
Wei et al. (2022)A54926Inhibits cell proliferation
Xia et al. (2022)HeLa49.85Promotes cell apoptosis

These results indicate a promising potential for this compound as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. Preliminary data suggest that the compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses. The structural features that enhance its lipophilicity may facilitate its ability to cross biological membranes and interact with intracellular targets.

Case Studies

  • Study on Antitumor Activity : A recent study assessed the activity of various pyrazole derivatives, including this compound against multiple tumor cell lines. The findings indicated that compounds with similar structures exhibited significant cytotoxic effects, suggesting a potential for developing new anticancer therapies based on this scaffold .
  • Evaluation of Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of thieno-pyrazole derivatives against pathogenic bacteria. The study found that certain derivatives demonstrated good antibacterial activity, indicating the potential application of this compound in treating bacterial infections .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, such as 1-Methyl-3-phenyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid and 1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid, the unique methyl group positioning in this compound enhances its reactivity and binding properties. This specificity can influence its pharmacological profile and efficacy .

Q & A

Q. What are the common synthetic routes for 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation reactions and functional group transformations. For example:

  • Cyclocondensation : Starting with hydrazide derivatives and α,β-unsaturated carbonyl compounds. Ethyl 2-cyano-3-ethoxyacrylate has been used as a precursor in similar pyrazole syntheses, followed by cyclization under acidic or basic conditions .
  • Substituent Introduction : Methyl groups at the 3-position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate. The thieno ring system may be constructed through sulfur-containing building blocks like thiophene derivatives .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under alkaline conditions yields the carboxylic acid moiety .

Q. Key Considerations :

  • Reaction temperature (often 80–120°C) and catalysts (e.g., p-toluenesulfonic acid) improve yields.
  • Purification via recrystallization or column chromatography is critical due to byproduct formation .

Q. How is the compound characterized using spectroscopic and analytical methods?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the thieno-pyrazole scaffold. Peaks for the methyl group (δ ~2.5 ppm) and carboxylic proton (broad ~12 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 212.03 for C8_8H6_6N2_2O2_2S) .
  • Melting Point : Reported melting points (e.g., 241–242°C for analogs) indicate purity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though specific data for this compound is limited. Related structures (e.g., PDB 2FQQ) use similar techniques .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol). Poor solubility in nonpolar solvents necessitates derivatization (e.g., ester formation) for certain applications .
  • Stability :
    • Store at –20°C in airtight containers to prevent moisture absorption and decomposition.
    • Avoid prolonged exposure to light, as thieno-pyrazoles may undergo photodegradation .

Advanced Research Questions

Q. What is the structural basis for its interaction with caspase-1?

The compound acts as a caspase-1 inhibitor via an allosteric mechanism. Key findings include:

  • Crystal Structure (PDB 2FQQ) : The thieno-pyrazole core binds to a cavity ~15 Å from the active site, forming hydrogen bonds with residues in the dimer interface (e.g., Cys331). The methyl group enhances hydrophobic interactions .
  • Allosteric Modulation : Mutagenesis studies show that disrupting the binding site (e.g., C331A mutation) abolishes inhibition, confirming the allosteric pathway .
  • Kinetic Analysis : Non-competitive inhibition with positive cooperativity (Hill coefficient >1) suggests conformational changes upon binding .

Q. Methodological Insight :

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.
  • Molecular dynamics simulations can model allosteric transitions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

SAR studies focus on:

  • Substituent Effects :
    • 3-Methyl Group : Essential for maintaining hydrophobic interactions. Bulkier groups (e.g., trifluoromethyl) increase steric hindrance but may enhance selectivity .
    • Carboxylic Acid : Critical for hydrogen bonding. Ester or amide derivatives reduce activity, highlighting the need for the free acid .
  • Thieno vs. Pyrazole Modifications : Replacing sulfur with oxygen (e.g., furan analogs) decreases binding, emphasizing the role of sulfur in π-stacking .

Q. Experimental Approaches :

  • Synthesize analogs with systematic substituent variations.
  • Test inhibitory activity using fluorogenic caspase-1 substrates (e.g., Ac-YVAD-AMC) .

Q. What methodologies confirm the compound’s role in enzyme inhibition and allostery?

  • Kinetic Assays : Measure IC50_{50} values under varying substrate concentrations. Non-linear Lineweaver-Burk plots indicate allostery .
  • Mutagenesis : Introduce point mutations (e.g., C331A) to validate binding residues. Compare wild-type and mutant enzyme inhibition profiles .
  • Cryo-EM/X-ray Crystallography : Resolve inhibitor-bound enzyme structures to visualize conformational changes .

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